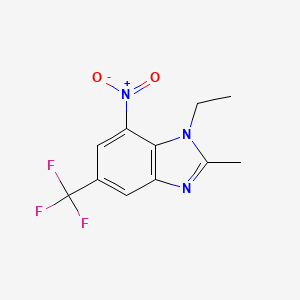
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid is a compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoquinolinone moiety linked to a benzoic acid group through an amino linkage, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid typically involves the reaction of 2-(cyanomethyl)benzoic acid with amines. The reaction is carried out in high-boiling solvents such as 1,2-dichlorobenzene or a mixture of DMF and 1,2-dichlorobenzene. The reaction conditions include heating the mixture for several hours to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions: 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications
作用机制
The mechanism of action of 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
相似化合物的比较
3-(Hetarylamino)-isoquinolin-1(2H)-ones: These compounds have similar structures but different substituents on the isoquinoline ring.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives share the isoquinolinone core but differ in the substituents attached to the core structure.
Uniqueness: 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid is unique due to its specific amino linkage between the isoquinolinone and benzoic acid moieties. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various scientific research applications.
属性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
3-[(1-oxo-2H-isoquinolin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-4-10(13)9-14(18-15)17-12-6-3-5-11(8-12)16(20)21/h1-9H,(H,20,21)(H2,17,18,19) |
InChI 键 |
OYZKLRATOFJTQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)
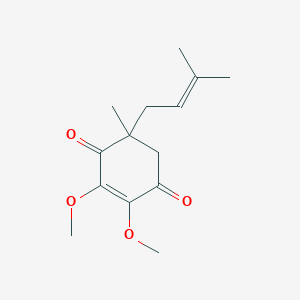
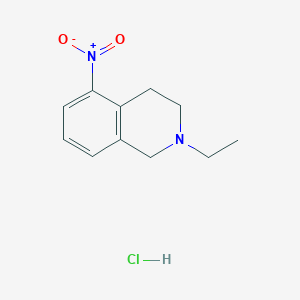
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)
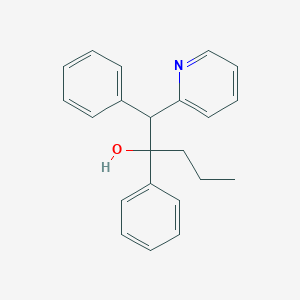
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
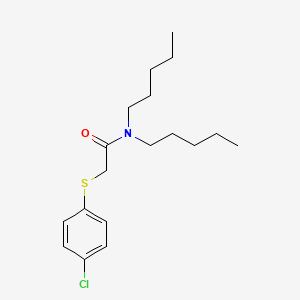
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
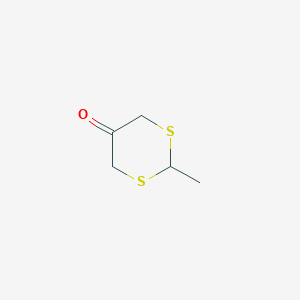
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
